molecular formula C15H18BrNO2 B13337224 tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate

tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate

Cat. No.: B13337224
M. Wt: 324.21 g/mol
InChI Key: VPODGUAUUSDKQY-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate is a complex organic compound with a unique structure that includes a bromine atom and a cyclopropane ring fused to a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline analogs .

Scientific Research Applications

tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the interactions of quinoline derivatives with biological targets.

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the cyclopropane ring play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with different substituents, such as:

Uniqueness

tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c]quinoline-3-carboxylate is unique due to its specific combination of a bromine atom, a cyclopropane ring, and a quinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C15H18BrNO2

Molecular Weight

324.21 g/mol

IUPAC Name

tert-butyl 6-bromo-1,1a,2,7b-tetrahydrocyclopropa[c]quinoline-3-carboxylate

InChI

InChI=1S/C15H18BrNO2/c1-15(2,3)19-14(18)17-8-9-6-11(9)12-7-10(16)4-5-13(12)17/h4-5,7,9,11H,6,8H2,1-3H3

InChI Key

VPODGUAUUSDKQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C3=C1C=CC(=C3)Br

Origin of Product

United States

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